4-Isothiocyanatophenyl ether

Description

Properties

IUPAC Name |

1-isothiocyanato-4-(4-isothiocyanatophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2OS2/c18-9-15-11-1-5-13(6-2-11)17-14-7-3-12(4-8-14)16-10-19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRHGFVMLLSTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374818 | |

| Record name | 4-Isothiocyanatophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10396-05-1 | |

| Record name | 4-Isothiocyanatophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10396-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Isothiocyanatophenyl ether chemical properties and structure

An In-Depth Technical Guide to 4,4'-Oxybis(isothiocyanatobenzene): Chemical Properties, Structure, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 4-Isothiocyanatophenyl ether, also known as 4,4'-Oxybis(isothiocyanatobenzene) or bis(4-isothiocyanatophenyl) ether. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications. The core utility of this molecule lies in its homobifunctional nature, featuring two isothiocyanate groups on a semi-rigid diphenyl ether scaffold, making it a valuable crosslinking agent in bioconjugation and a versatile building block in medicinal chemistry. This guide details its spectroscopic signature, safe handling protocols, and the mechanistic basis for its reactivity, providing a foundational resource for its application in scientific research.

Molecular Identity and Physicochemical Properties

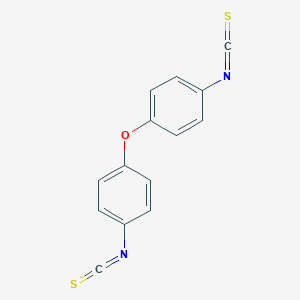

Structure and Nomenclature

4-Isothiocyanatophenyl ether is a symmetrical aromatic molecule. The central diphenyl ether core provides a V-shape and a degree of conformational rigidity, while the two terminal isothiocyanate (-N=C=S) groups serve as potent electrophilic sites for covalent bond formation.

-

IUPAC Name : 1-isothiocyanato-4-(4-isothiocyanatophenoxy)benzene[]

-

CAS Number : 10396-05-1[2]

-

Synonyms : bis(4-isothiocyanatophenyl) ether, 4,4'-Diisothiocyanatodiphenyl ether, 4,4'-Oxybis(isothiocyanatobenzene)[2]

Physicochemical Data

The key physical and chemical properties of 4-Isothiocyanatophenyl ether are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂OS₂ | [][2] |

| Molecular Weight | 284.36 g/mol | [] |

| Exact Mass | 284.0078 g/mol | [2] |

| Melting Point | 66-68 °C | [][3] |

| Boiling Point | 441 °C at 760 mmHg | [] |

| Density | 1.21 g/cm³ | [] |

| Appearance | White to off-white crystalline solid | [4] |

| InChI Key | VFRHGFVMLLSTNS-UHFFFAOYSA-N | [][2] |

| SMILES | S=C=Nc1ccc(Oc2ccc(N=C=S)cc2)cc1 | [][5] |

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Common Synthesis Protocol

The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry.[6] For 4-Isothiocyanatophenyl ether, the most direct synthetic route involves the conversion of the corresponding diamine, 4,4'-diaminodiphenyl ether (also known as 4,4'-oxydianiline), into the diisothiocyanate. A common and effective method utilizes thiophosgene or, more frequently, carbon disulfide in the presence of a base.

The reaction with carbon disulfide proceeds via the formation of a dithiocarbamate salt intermediate, which is then decomposed to yield the isothiocyanate.[6]

Caption: General workflow for synthesizing 4-Isothiocyanatophenyl ether.

Step-by-Step Synthesis Protocol (Illustrative):

-

Dithiocarbamate Formation: Dissolve 4,4'-diaminodiphenyl ether in a suitable solvent like ethanol. Add a base, such as triethylamine (TEA), followed by the dropwise addition of carbon disulfide (CS₂) at room temperature. Stir for 1-2 hours to form the dithiocarbamate salt intermediate.[7]

-

Isothiocyanate Formation: Cool the reaction mixture in an ice bath. Add a desulfurylating agent, such as di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP, to the mixture.[7] The reaction is stirred at room temperature until completion, which can be monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield pure 4-Isothiocyanatophenyl ether.[7]

Core Reactivity: The Isothiocyanate Moiety

The synthetic utility of 4-Isothiocyanatophenyl ether is dominated by the electrophilic character of the isothiocyanate group's central carbon atom. This carbon is highly susceptible to attack by nucleophiles, most notably primary amines and thiols. This reactivity is the foundation of its use in bioconjugation.

-

Reaction with Primary Amines: Forms a stable thiourea linkage. This is the most common reaction used for labeling proteins on lysine (Lys) residues.[8][9]

-

Reaction with Thiols: Forms a dithiocarbamate linkage. This reaction can be used to target cysteine (Cys) residues in proteins.[8][10]

Crucially, the selectivity of these reactions is highly pH-dependent. The reaction with amines is favored at an alkaline pH (typically 8.5-9.5), where the amine groups are deprotonated and more nucleophilic.[8][9] In contrast, the reaction with thiols is more efficient at a neutral to slightly basic pH (6.5-8.0).[8] This differential reactivity allows for selective targeting of specific amino acid residues by controlling the reaction buffer pH.

Caption: pH-dependent reactivity of the isothiocyanate group.

Spectroscopic Characterization

unambiguous identification of 4-Isothiocyanatophenyl ether requires a combination of spectroscopic techniques. Below are the expected characteristic signals based on its functional groups.

Infrared (IR) Spectroscopy

-

Isothiocyanate (-N=C=S): A very strong, characteristic, and broad absorption band is expected in the range of 2000-2200 cm⁻¹. This is often the most diagnostic peak.

-

Aromatic C-H: Stretching vibrations appear above 3000 cm⁻¹.

-

Aromatic C=C: Bending vibrations are observed in the 1450-1600 cm⁻¹ region.

-

Ether (C-O-C): A strong C-O stretching band is expected between 1200-1300 cm⁻¹, characteristic of aryl ethers.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule is symmetrical, so only two signals are expected in the aromatic region. Protons on the phenyl rings will appear as a pair of doublets (an AA'BB' system) in the typical aromatic range of δ 7.0-8.0 ppm.

-

¹³C NMR:

-

Isothiocyanate (-N=C=S): The carbon of the isothiocyanate group is expected to have a chemical shift in the range of δ 125-140 ppm.

-

Aromatic Carbons: Multiple signals will be present in the δ 115-160 ppm range. The carbon attached to the ether oxygen (C-O) will be the most downfield aromatic carbon.

-

Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range, but in an aryl ether, they are part of the aromatic system and will be found further downfield.[11]

-

Mass Spectrometry (MS)

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (284.36). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₄H₈N₂OS₂.

Summary Table of Expected Spectroscopic Data

| Technique | Functional Group | Expected Signal |

| IR | Isothiocyanate (-NCS) | 2000-2200 cm⁻¹ (strong, broad) |

| Aryl Ether (C-O-C) | 1200-1300 cm⁻¹ (strong) | |

| Aromatic (C=C) | 1450-1600 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (two doublets) |

| ¹³C NMR | Isothiocyanate (-NC S) | δ 125-140 ppm |

| Aromatic Carbons | δ 115-160 ppm |

Applications in Drug Discovery and Bioconjugation

The unique structure of 4-Isothiocyanatophenyl ether makes it a valuable tool for chemists and biologists, particularly in the construction of complex molecular architectures.

Homobifunctional Crosslinking Agent

With two reactive isothiocyanate groups separated by a defined spacer, this compound acts as a homobifunctional crosslinker. It can covalently link two molecules that each possess a primary amine nucleophile. This is useful for:

-

Protein-Protein Conjugation: Studying protein-protein interactions or creating protein oligomers.

-

Intramolecular Crosslinking: Probing protein conformation and tertiary structure.

-

Surface Immobilization: Attaching amine-containing proteins or ligands to a surface that has been functionalized with another amine.

Application in Probe Synthesis and Bioconjugates

The isothiocyanate group is a staple for conjugating small molecules, such as fluorescent dyes or drugs, to proteins.[9] While monofunctional isothiocyanates are more common for simple labeling, the difunctional nature of 4-isothiocyanatophenyl ether allows for the creation of more complex constructs, such as linking a targeting moiety to a payload molecule.

Caption: Workflow for using 4-isothiocyanatophenyl ether as a crosslinker.

The Diphenyl Ether Scaffold in Medicinal Chemistry

The diphenyl ether core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[12] It provides a stable, semi-rigid linker that can correctly orient pharmacophoric elements for optimal interaction with biological targets.[13] Therefore, 4-Isothiocyanatophenyl ether can also serve as a starting material or intermediate for the synthesis of novel drug candidates, where the isothiocyanate groups can be further elaborated into other functional groups or used to attach the scaffold to other fragments.

Safety, Handling, and Storage

Hazard Identification

-

Irritation: Causes skin and eye irritation.[14] May cause respiratory irritation. Some related compounds are classified as lachrymators (substances that cause tearing).[15]

-

Toxicity: May be harmful if swallowed or in contact with skin.[14][15]

-

Reactivity: Moisture-sensitive. Reacts with water, alcohols, and amines. Incompatible with strong oxidizing agents.[14]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and impervious gloves (e.g., nitrile rubber).[14]

-

Handling: Avoid breathing dust.[15] Wash hands thoroughly after handling.[14] Avoid contact with skin and eyes.[14]

Storage and Stability

-

Conditions: Store in a cool, dry, and dark place.[8] Keep the container tightly sealed to prevent contact with moisture.[14]

-

Moisture Sensitivity: Isothiocyanates can be hydrolyzed by moisture over time, leading to a loss of reactivity. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it will be kept for extended periods.

References

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

4-isothiocyanatophenyl ether (C14H8N2OS2) - PubChemLite. (n.d.). Retrieved January 13, 2026, from [Link]

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.). Retrieved January 13, 2026, from [Link]

-

How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit. (2024). Retrieved January 13, 2026, from [Link]

-

Amino Acid Ester & Other Isothiocyanates - Trans World Chemicals. (n.d.). Retrieved January 13, 2026, from [Link]

-

4-Hydroxybenzyl isothiocyanate | C8H7NOS | CID 160611 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

4-Isothiocyanatophenyl alpha-D-mannopyranoside | C13H15NO6S | CID 11023405 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

N-(4-isothiocyanatophenyl)sulfonylacetamide | C9H8N2O3S2 | CID 345649 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

4-(2-Isothiocyanatoethyl)phenol | C9H9NOS | CID 10442282 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Spectra Problem #7 Solution. (n.d.). Retrieved January 13, 2026, from [Link]

-

Isothiocyanates: Translating the Power of Plants to People - PubMed - NIH. (2018). Retrieved January 13, 2026, from [Link]

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024). Retrieved January 13, 2026, from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy - UCLA – Chemistry and Biochemistry. (2000). Retrieved January 13, 2026, from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 13, 2026, from [Link]

-

Anticancer Activity of Ether Derivatives of Chrysin - PMC - PubMed Central - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

-

Drug design principles - Stereoelectronics. (2021). Retrieved January 13, 2026, from [Link]

Sources

- 2. echemi.com [echemi.com]

- 3. Amino Acid Ester & Other Isothiocyanates: [transworldchemicals.com]

- 4. fishersci.ie [fishersci.ie]

- 5. PubChemLite - 4-isothiocyanatophenyl ether (C14H8N2OS2) [pubchemlite.lcsb.uni.lu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stereoelectronics.org [stereoelectronics.org]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

solubility of 4-Isothiocyanatophenyl ether in common lab solvents

An In-depth Technical Guide to the Solubility of 4-Isothiocyanatophenyl Ether

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding 4-Isothiocyanatophenyl Ether

4-Isothiocyanatophenyl ether, also known as 4,4'-oxybis(isothiocyanatobenzene), is a bifunctional organic compound featuring two isothiocyanate (-N=C=S) groups linked by a flexible diphenyl ether core.[][2][3] Its molecular structure confers a unique combination of reactivity and structural utility, making it a valuable reagent in chemical biology, materials science, and drug development. The electrophilic isothiocyanate moieties readily react with primary amines to form stable thiourea linkages, a cornerstone of bioconjugation chemistry for labeling proteins and other biomolecules. The diphenyl ether spacer provides both rigidity and conformational flexibility, influencing the spatial orientation of conjugated molecules.

A thorough understanding of its solubility is paramount for its effective use.[4][5] Poor solubility can lead to unreliable results in assays, hinder reaction kinetics, and complicate purification processes.[4][5] This guide provides a detailed analysis of the solubility of 4-isothiocyanatophenyl ether in common laboratory solvents, explains the underlying chemical principles, and presents a definitive protocol for empirical solubility determination.

Physicochemical Properties:

-

Molecular Formula: C₁₄H₈N₂OS₂[][2]

-

Molecular Weight: 284.36 g/mol [][3]

-

Melting Point: 66-68°C[][3]

-

Appearance: Solid (at room temperature)

-

Predicted XlogP: 6.3[6]

The high predicted XlogP value suggests a significant nonpolar character, which is a key determinant of its solubility behavior.

Section 1: Theoretical Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility.[7] A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of 4-isothiocyanatophenyl ether—with its large, nonpolar aromatic framework and two polar isothiocyanate groups—suggests a nuanced solubility profile.

Solvents are broadly classified based on their polarity, which can be quantified by properties like the dielectric constant (ε).[8][9]

-

Nonpolar Solvents (ε < 5): These solvents are expected to readily dissolve the nonpolar diphenyl ether backbone.

-

Polar Aprotic Solvents (ε > 5, no O-H or N-H bonds): These solvents possess large dipole moments and can solvate both the polar and nonpolar regions of the molecule, often representing the best balance for achieving high solubility.[10]

-

Polar Protic Solvents (ε > 5, contain O-H or N-H bonds): While polar, these solvents pose a significant risk of reacting with the isothiocyanate groups. The lone pairs on the oxygen or nitrogen atoms of these solvents can act as nucleophiles, attacking the electrophilic carbon of the -N=C=S group.[11] This leads to the formation of thiocarbamates, degrading the compound. Therefore, these solvents are generally unsuitable for preparing stable solutions.

Based on these principles, the following table summarizes the predicted solubility and key considerations for using 4-isothiocyanatophenyl ether in various common laboratory solvents.

| Solvent Class | Solvent | Dielectric Constant (ε)[9][12][13] | Polarity Index[12] | Predicted Solubility & Remarks |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | 7.2 | Very Soluble. Excellent choice for high-concentration stock solutions. Hygroscopic; use anhydrous grade. |

| N,N-Dimethylformamide (DMF) | 38.0 | 6.4 | Very Soluble. A reliable solvent for this compound. Use anhydrous grade. | |

| Acetonitrile (MeCN) | 37.5 | 5.8 | Soluble. Good for analytical applications like HPLC. | |

| Acetone | 21.0 | 5.1 | Soluble. A more volatile option, useful for reactions where easy solvent removal is needed. | |

| Moderately Polar | Dichloromethane (DCM) | 9.1 | 3.1 | Soluble. Excellent solvent for dissolving the nonpolar backbone. |

| Aprotic | Tetrahydrofuran (THF) | 7.6 | 4.0 | Soluble. Good general-purpose solvent. Prone to peroxide formation; use stabilized grade. |

| Ethyl Acetate (EtOAc) | 6.0 | 4.4 | Moderately Soluble. Solubility may be limited compared to DCM or THF. | |

| Nonpolar Aprotic | Toluene | 2.4 | 2.4 | Sparingly to Moderately Soluble. Effective at dissolving the aromatic core. |

| Diethyl Ether | 4.3 | 2.8 | Sparingly Soluble. Lower polarity may limit its capacity. | |

| Hexane / Heptane | 1.9 / 1.9 | 0.1 / 0.1 | Insoluble to Very Sparingly Soluble. The polarity of the isothiocyanate groups prevents dissolution in highly nonpolar alkanes. | |

| Polar Protic | Water | 80.1 | 10.2 | Insoluble. Highly polar nature and potential for reaction make it unsuitable. |

| (Reactive) | Methanol (MeOH) / Ethanol (EtOH) | 33.0 / 25.0 | 5.1 / - | Sparingly Soluble (with Reaction). Not recommended. The compound will degrade over time due to reaction with the hydroxyl group.[11] |

Section 2: Definitive Experimental Protocol for Thermodynamic Solubility Determination

While predictions are useful, empirical measurement is required for quantitative applications. The "gold standard" for determining thermodynamic (equilibrium) solubility is the Saturation Shake-Flask Method .[14][15] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.

Objective:

To accurately measure the concentration of a saturated solution of 4-isothiocyanatophenyl ether in a chosen solvent at a controlled temperature.

Materials:

-

4-Isothiocyanatophenyl Ether (solid)

-

Selected anhydrous-grade solvent (e.g., DMSO, Acetonitrile)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Microcentrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of solid 4-isothiocyanatophenyl ether into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. This ensures saturation is reached.[14]

-

Pipette a precise volume of the chosen solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 850 rpm).[4]

-

Allow the mixture to equilibrate for a sufficient period. For thermodynamic solubility, this is typically 24-48 hours to ensure the dissolution process has reached a true equilibrium.[5]

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand undisturbed to allow the excess solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes). This step is critical to avoid artificially high concentration readings from suspended microcrystals.

-

-

Sample Collection and Dilution:

-

Carefully aspirate a known volume of the clear supernatant, taking care not to disturb the solid pellet.

-

For enhanced purity, pass the aspirated supernatant through a 0.22 µm syringe filter into a clean vial.[4]

-

Perform a precise serial dilution of the saturated solution into fresh solvent. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis).

-

Prepare a calibration curve using known concentrations of 4-isothiocyanatophenyl ether to ensure accurate measurement.[5]

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The final solubility is typically reported in units of mg/mL or mmol/L.

-

Causality and Trustworthiness:

-

Why use excess solid? To ensure the system reaches a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Why a long equilibration time? To overcome kinetic barriers and ensure the system is not in a supersaturated or undersaturated state.[5]

-

Why centrifugation and filtration? To guarantee that the quantified sample represents only the dissolved solute, making the measurement self-validating and reproducible.[4]

Caption: Experimental workflow for the Shake-Flask solubility method.

Section 3: Chemical Stability and Handling Recommendations

The isothiocyanate functional group is a potent electrophile, making 4-isothiocyanatophenyl ether susceptible to degradation by nucleophiles.

-

Reactivity with Protic Solvents: As previously mentioned, polar protic solvents like water, methanol, and ethanol will react with the compound to form thiocarbamates. This reaction is often accelerated by heat or the presence of base. Therefore, these solvents must be avoided for storage or for reactions where the isothiocyanate functionality is required.[11]

-

Storage of Solutions: For long-term storage, solutions should be prepared in high-quality, anhydrous polar aprotic solvents such as DMSO or DMF. It is advisable to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C to minimize degradation from atmospheric moisture and reduce reaction rates.

-

Handling: Due to its reactivity, the solid compound should be handled in a dry environment. When preparing solutions, use anhydrous solvents and dry glassware to ensure the integrity of the reagent.

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently and accurately utilize 4-isothiocyanatophenyl ether in their experimental workflows, ensuring reproducible and reliable outcomes.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2012). National Institutes of Health (NIH). [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (2011). National Institutes of Health (NIH). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry and Biochemistry. [Link]

-

Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]

-

COMMON SOLVENT PROPERTIES. University of Rochester. [Link]

-

Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]

-

Dielectric Constants of Common Solvents. Scribd. [Link]

-

4-isothiocyanatophenyl ether (C14H8N2OS2). PubChemLite. [Link]

-

4-Isothiocyanatophenyl alpha-D-mannopyranoside. PubChem. [Link]

-

Solvents and Polarity. University of Rochester. [Link]

-

Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

Sources

- 2. echemi.com [echemi.com]

- 3. 4-ISOTHIOCYANATOPHENYL ETHER | 10396-05-1 [amp.chemicalbook.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. PubChemLite - 4-isothiocyanatophenyl ether (C14H8N2OS2) [pubchemlite.lcsb.uni.lu]

- 7. chem.ws [chem.ws]

- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pearson.com [pearson.com]

- 12. Solvent Physical Properties [people.chem.umass.edu]

- 13. scribd.com [scribd.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. tandfonline.com [tandfonline.com]

Unraveling the Enigmatic Mechanism of 4-Isothiocyanatophenyl Ether: A Technical Guide for Drug Discovery Professionals

Introduction: The Isothiocyanate Family and the Unique Potential of a Bis-Isothiocyanate Compound

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are renowned for their chemopreventive and therapeutic properties, largely attributed to their ability to modulate a variety of cellular processes.[1] Prominent members of this family, such as sulforaphane from broccoli and phenethyl isothiocyanate (PEITC) from watercress, have been extensively studied for their anticancer activities.[1] The core mechanism of action for many ITCs involves the electrophilic carbon atom of the isothiocyanate group, which readily reacts with nucleophilic moieties in cellular proteins, particularly the sulfhydryl groups of cysteine residues.[2] This covalent modification can lead to alterations in protein function, triggering downstream signaling cascades that can induce cell cycle arrest and apoptosis.[3]

This technical guide delves into the mechanistic intricacies of a less-explored yet potentially significant molecule: 4-Isothiocyanatophenyl ether (also known as 1-isothiocyanato-4-(4-isothiocyanatophenoxy)benzene or bis(4-isothiocyanatophenyl) ether). With a unique structure featuring two isothiocyanate groups bridged by a flexible phenyl ether linker, this compound presents intriguing possibilities for novel therapeutic interventions. Due to the limited direct research on 4-Isothiocyanatophenyl ether, this guide will synthesize the well-established mechanisms of action of related ITCs and extrapolate the probable molecular behavior of this unique bis-isothiocyanate, providing a foundational framework for future research and drug development.

The Fundamental Mechanism of Isothiocyanates: A Cascade of Cellular Events

The biological activities of isothiocyanates are multifaceted, stemming from their ability to interact with a range of cellular targets. The generally accepted mechanism involves a series of events, beginning with cellular uptake and culminating in the induction of apoptosis in cancer cells.

Covalent Protein Modification: The Primary Mode of Action

The hallmark of isothiocyanate bioactivity is their capacity to form covalent adducts with cellular proteins. The electrophilic carbon of the -N=C=S group is susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine, and histidine. This irreversible binding can profoundly impact protein structure and function, leading to either inhibition or activation of key cellular pathways.

Downstream Cellular Consequences

The conjugation of ITCs to proteins can trigger a variety of downstream effects, including:

-

Induction of Cell Cycle Arrest: Many ITCs have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[4]

-

Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, ITCs can trigger programmed cell death in malignant cells.[1]

-

Inhibition of Angiogenesis: Some ITCs can interfere with the formation of new blood vessels, which is crucial for tumor growth and metastasis.

-

Modulation of Xenobiotic-Metabolizing Enzymes: ITCs can influence the activity of phase I and phase II enzymes involved in the detoxification of carcinogens.[2][5]

4-Isothiocyanatophenyl Ether: A Structural Perspective on a Probable Mechanism

The unique chemical architecture of 4-Isothiocyanatophenyl ether, with its two reactive isothiocyanate groups, suggests a mechanism of action that could be both potent and distinct from its mono-isothiocyanate counterparts.

Chemical Properties of 4-Isothiocyanatophenyl Ether

| Property | Value | Reference |

| CAS Number | 10396-05-1 | [6][] |

| Molecular Formula | C14H8N2OS2 | [6][] |

| Molecular Weight | 284.36 g/mol | [] |

| Melting Point | 66-68°C | [] |

| Boiling Point | 441°C at 760 mmHg | [] |

| Density | 1.21 g/cm³ | [] |

| IUPAC Name | 1-isothiocyanato-4-(4-isothiocyanatophenoxy)benzene | [] |

The presence of two isothiocyanate moieties within a single molecule opens up the possibility of enhanced reactivity and the potential for protein cross-linking, which could lead to a more profound and sustained impact on cellular function.

Inferred Mechanism of Action: Insights from Structure-Activity Relationships

While direct experimental evidence for the mechanism of 4-Isothiocyanatophenyl ether is lacking, we can infer its likely biological activities based on structure-activity relationship studies of other isothiocyanates, including bis-isothiocyanates.[2][8][9][10]

-

Enhanced Tubulin Polymerization Inhibition: Several bis-isothiocyanates have demonstrated potent inhibition of tubulin polymerization.[8] The two isothiocyanate groups in 4-Isothiocyanatophenyl ether could potentially bind to different sites on tubulin or cross-link tubulin monomers, thereby disrupting microtubule dynamics, a critical process for cell division. This would likely lead to cell cycle arrest in the G2/M phase.

-

Protein Cross-linking and Aggregation: The ability to bind to two separate protein targets or two sites on the same protein could lead to the formation of protein aggregates, inducing cellular stress and triggering apoptotic pathways.

-

Increased Potency: The presence of two reactive groups could increase the overall potency of the compound compared to mono-isothiocyanates.

The following diagram illustrates the generalized signaling pathway likely affected by isothiocyanates, including the proposed target of tubulin for 4-Isothiocyanatophenyl ether.

Caption: Proposed mechanism of 4-Isothiocyanatophenyl ether targeting tubulin.

Experimental Protocols for Mechanistic Elucidation

To validate the inferred mechanism of action of 4-Isothiocyanatophenyl ether, a series of well-established experimental protocols can be employed. The following provides a detailed methodology for a tubulin polymerization assay, a key experiment to test the hypothesis that this compound disrupts microtubule dynamics.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of 4-Isothiocyanatophenyl ether on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Tubulin (porcine brain, >99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

4-Isothiocyanatophenyl ether

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for depolymerization)

-

96-well microplates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of 4-Isothiocyanatophenyl ether in DMSO.

-

Prepare working solutions of the test compound by serial dilution in General Tubulin Buffer.

-

Prepare a 10 mg/ml solution of tubulin in General Tubulin Buffer. Keep on ice.

-

Prepare a 100 mM stock solution of GTP in water.

-

-

Assay Setup:

-

In a 96-well plate, add 5 µl of the appropriate concentration of 4-Isothiocyanatophenyl ether or control (DMSO vehicle, paclitaxel, nocodazole).

-

Add 85 µl of General Tubulin Buffer containing 10% glycerol to each well.

-

Pre-warm the plate to 37°C for 3 minutes.

-

-

Initiation of Polymerization:

-

Add 10 µl of the tubulin solution to each well to achieve a final concentration of 1 mg/ml.

-

Immediately add 1 µl of 100 mM GTP to each well.

-

-

Data Acquisition:

-

Place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each condition.

-

Calculate the rate of polymerization and the maximal polymer mass for each concentration of the test compound.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

-

Proposed Experimental Workflow for Comprehensive Mechanistic Characterization

A thorough investigation into the mechanism of action of 4-Isothiocyanatophenyl ether would involve a multi-faceted approach. The following workflow outlines a logical progression of experiments.

Caption: A comprehensive workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While the direct biological activities of 4-Isothiocyanatophenyl ether remain to be experimentally determined, its unique bis-isothiocyanate structure strongly suggests a potent mechanism of action, likely centered around the covalent modification of key cellular proteins. Based on structure-activity relationships of related compounds, tubulin is a prime candidate as a molecular target. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this intriguing molecule. Future studies should focus on confirming its protein targets, elucidating the downstream signaling pathways it modulates, and evaluating its efficacy in preclinical models of disease. The exploration of 4-Isothiocyanatophenyl ether and other novel bis-isothiocyanates holds significant promise for the development of next-generation therapeutics.

References

-

Gajos-Dębowska, A., et al. (2020). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 25(23), 5746. Available at: [Link]

-

Stoner, G. D., et al. (1995). Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice. Carcinogenesis, 16(10), 2473-2478. Available at: [Link]

- Mi, L., et al. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(10), 1736–1744.

-

Mak, C. M., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 64(9), 5956–5972. Available at: [Link]

-

Martelli, A., et al. (2020). Structure-activity relationships study of isothiocyanates for H2S releasing properties. Journal of Advanced Research, 24, 219-226. Available at: [Link]

-

Jakubikova, J., et al. (2017). 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status. Pharmacological reports, 69(5), 1059–1066. Available at: [Link]

-

Traka, M. H., et al. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Journal of medicinal chemistry, 55(22), 10146–10156. Available at: [Link]

-

Bianchini, F., & Vainio, H. (2004). Isothiocyanates in cancer prevention. Drug metabolism reviews, 36(3-4), 655–67. Available at: [Link]

- Babaei, S. E., et al. (2025). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 52-59.

- Singh, S. V., & Singh, S. (2012). Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. Redox biology, 1(1), 40–47.

-

Cordeiro, R. S., et al. (2022). Production of metabolites with antioxidant activity by Botryosphaeria dothidea in submerged fermentation. Letters in applied microbiology, 74(3), 441–448. Available at: [Link]

-

Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta crystallographica. Section C, Crystal structure communications, 52 ( Pt 9), 2377–2379. Available at: [Link]

-

Yoon, J., et al. (2016). Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. ChemistryOpen, 5(4), 297–300. Available at: [Link]

-

Moldovan, C., et al. (2024). Chemical Composition and Antioxidant Activity of Six Allium Extracts Using Protein-Based Biomimetic Methods. Antioxidants (Basel, Switzerland), 13(10), 1182. Available at: [Link]

-

Noro, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of biochemistry, 132(5), 759–765. Available at: [Link]

-

PubChem. (n.d.). Bis-(ethylthio)ethyl ether. Retrieved from [Link]

Sources

- 1. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothiocyanates in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. refp.cohlife.org [refp.cohlife.org]

An In-depth Technical Guide on the Reactivity of the Isothiocyanate Group in 4-Isothiocyanatophenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiocyanate group (-N=C=S) is a cornerstone of bioconjugation chemistry, prized for its ability to form stable covalent bonds with nucleophilic residues on biomolecules. This guide provides a comprehensive technical overview of the reactivity of the isothiocyanate moiety, with a specific focus on 4-isothiocyanatophenyl ether. We will delve into the mechanistic underpinnings of its reactions with primary amines, thiols, and other biological nucleophiles. Key experimental parameters influencing reaction kinetics and selectivity, such as pH, temperature, and solvent choice, will be critically examined. Furthermore, this document offers field-proven protocols for the successful application of isothiocyanate-based reagents in protein labeling and the development of antibody-drug conjugates (ADCs), equipping researchers with the knowledge to design and execute robust bioconjugation strategies.

Introduction: The Isothiocyanate Functional Group

Isothiocyanates are organosulfur compounds characterized by the -N=C=S functional group. Their utility in chemical biology and drug development stems from the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack. This reactivity allows for the formation of stable covalent linkages with a variety of biomolecules, most notably proteins.[1]

4-Isothiocyanatophenyl ether, with its distinct chemical structure, serves as a valuable model compound and building block in the synthesis of more complex bioconjugation reagents. Its reactivity profile is representative of aryl isothiocyanates, a class of compounds widely employed in the development of fluorescent probes, crosslinkers, and therapeutic agents.

Core Reactivity and Mechanism

The reactivity of the isothiocyanate group is dominated by its susceptibility to nucleophilic addition reactions. The primary nucleophiles of interest in a biological context are the primary amino groups of lysine residues and the N-terminus of proteins, as well as the thiol groups of cysteine residues.

Reaction with Primary Amines: Formation of Thioureas

The most prevalent reaction of isothiocyanates is with primary amines to form a stable thiourea linkage.[2] This reaction is highly efficient and forms the basis of many protein labeling techniques. The mechanism proceeds via the nucleophilic attack of the unprotonated amine on the electrophilic carbon of the isothiocyanate.

Key Mechanistic Considerations:

-

pH-Dependence: The reaction rate is highly dependent on pH. A slightly alkaline pH (typically 8.5-9.5) is optimal.[3][4] In this range, a sufficient concentration of the nucleophilic, unprotonated primary amine is present to drive the reaction forward. At lower pH values, the amine is protonated (-NH3+), rendering it non-nucleophilic.[1]

-

Stability of the Thiourea Bond: The resulting thiourea bond is exceptionally stable, ensuring the integrity of the conjugate throughout subsequent experimental manipulations.[2]

Caption: Mechanism of thiourea formation.

Reaction with Thiols: Formation of Dithiocarbamates

Isothiocyanates can also react with thiol groups, such as those found in cysteine residues, to form dithiocarbamate adducts.[5] This reaction is also pH-dependent, with optimal reactivity observed in the pH range of 6.0-8.0.[3]

Key Mechanistic Considerations:

-

Reversibility: Unlike the stable thiourea bond, the dithiocarbamate linkage can be reversible.[5] This property can be exploited in certain applications but may be a disadvantage where a permanent linkage is required.

-

Selectivity: The pH-dependent nature of the reactions with amines and thiols allows for a degree of selectivity. At a pH of around 7.0-8.0, reaction with thiols can be favored, while at a pH of 9.0 and above, reaction with amines predominates.[3]

Caption: Mechanism of dithiocarbamate formation.

Reaction with Other Nucleophiles

While less common in bioconjugation, isothiocyanates can also react with other nucleophiles such as alcohols and water.

-

Alcohols: The reaction with alcohols to form thiocarbamates generally requires harsher conditions, such as the presence of a strong base or elevated temperatures, and is often less efficient than the reaction with amines or thiols.[6][7]

-

Water (Hydrolysis): Isothiocyanates are susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.[8] This leads to the formation of an unstable thiocarbamic acid, which then decomposes to the corresponding amine and carbonyl sulfide.[9] This degradation pathway is a critical consideration for the storage and handling of isothiocyanate reagents.

Factors Influencing Reactivity

The successful application of 4-isothiocyanatophenyl ether and related compounds hinges on a thorough understanding of the factors that govern their reactivity.

| Factor | Effect on Reactivity | Rationale |

| pH | Crucial for selectivity and rate | Determines the protonation state of nucleophiles (amines and thiols).[3][10][11][12] |

| Temperature | Increased temperature generally increases reaction rate | Follows Arrhenius kinetics. However, higher temperatures can also increase the rate of hydrolysis and potentially denature proteins.[10] |

| Solvent | Can influence reaction rate and solubility | Aprotic polar solvents like DMSO or DMF are often used to dissolve isothiocyanate reagents before addition to an aqueous protein solution.[13][14] |

| Steric Hindrance | Can decrease reaction rate | Bulky groups near the reactive site on either the isothiocyanate or the nucleophile can impede the reaction.[15] |

| Electronic Effects | Electron-withdrawing groups on the aryl ring can increase reactivity | Enhances the electrophilicity of the isothiocyanate carbon.[1] |

Experimental Protocols

The following protocols provide a framework for the use of isothiocyanate reagents in protein labeling. It is essential to optimize these protocols for each specific protein and application.

General Protocol for Protein Labeling with an Isothiocyanate Reagent

This protocol is a general guideline for the covalent attachment of an isothiocyanate-functionalized molecule (e.g., a fluorescent dye) to a protein.

Materials:

-

Protein of interest (in a suitable buffer, free of primary amines like Tris or glycine)

-

Isothiocyanate reagent (e.g., FITC, dissolved in anhydrous DMSO)

-

Labeling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (for purification)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in a buffer that does not contain primary amines. If necessary, perform a buffer exchange into the labeling buffer.[4][16]

-

Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO to a concentration of 1-10 mg/mL.[14]

-

Labeling Reaction: While gently stirring, add a 10-20 fold molar excess of the dissolved isothiocyanate reagent to the protein solution.[2] The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

-

Quenching: (Optional) Add a quenching solution to react with any unreacted isothiocyanate.

-

Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[16]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the respective maxima for the protein (typically 280 nm) and the attached molecule.

Caption: General workflow for protein labeling.

Applications in Drug Development

The reactivity of the isothiocyanate group has been leveraged in various aspects of drug development.

-

Fluorescent Labeling: Isothiocyanate derivatives of fluorescent dyes, such as fluorescein isothiocyanate (FITC) and rhodamine B isothiocyanate (RBITC), are widely used to label proteins for applications in fluorescence microscopy, flow cytometry, and immunoassays.[2]

-

Antibody-Drug Conjugates (ADCs): While less common than maleimide-based linkers, isothiocyanates have been explored for the conjugation of cytotoxic drugs to antibodies. The stability of the thiourea bond is an attractive feature for this application.

-

Therapeutic Potential of Isothiocyanates: A number of naturally occurring isothiocyanates, such as sulforaphane, have demonstrated anticancer and anti-inflammatory properties.[17] Their biological activity is often attributed to their ability to react with cysteine residues on key cellular proteins.

Conclusion

4-Isothiocyanatophenyl ether and other isothiocyanate-containing molecules are powerful tools in the arsenal of researchers and drug development professionals. A thorough understanding of their reactivity, the factors that influence it, and the appropriate experimental protocols are paramount to their successful application. The ability to form stable covalent bonds with biomolecules under controlled conditions ensures that isothiocyanates will continue to be a mainstay in the fields of bioconjugation and medicinal chemistry.

References

-

Luang-In, V., & Rossiter, J. T. (2016). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 38(4), 357-364. Retrieved from [Link]

-

ResearchGate. (2025). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

-

Uchida, K., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 286(49), 42098-42108. Retrieved from [Link]

- Štefane, B., & Požgan, F. (2020). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. New Journal of Chemistry, 44(1), 125-132.

- De Nicola, G. R., et al. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry, 60(4), 951-956.

- Štefane, B., & Požgan, F. (2022). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. RSC Advances, 12(53), 34653-34661.

- Sharma, M., & Singh, A. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(10), 3767-3781.

- Drobnica, Ľ., & Augustin, J. (1966). Reaction of isothiocyanates with amino acids, peptides and proteins. IV. Kinetics of the reaction of substituted phenylisothiocyanates with glycine.

-

ResearchGate. (2021). Protocol for protein labeling using Rhodamine B Isothiocyanate?. Retrieved from [Link]

- Rohn, S., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).

- Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801.

- Luang-In, V., & Rossiter, J. T. (2016). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 38(4).

-

ResearchGate. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Retrieved from [Link]

- Kiss, L., et al. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein Journal of Organic Chemistry, 15, 1523-1533.

-

Bhattacharya, B. (n.d.). Protein labelling with FITC. Retrieved from [Link]

- Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1959). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 81(24), 6543-6547.

-

Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. Retrieved from [Link]

- Singh, S. K., & Rao, C. M. (2014).

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

- Rankin, E. M., & Klarge, E. (1983). The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates. Analytical Biochemistry, 132(2), 449-455.

- Cejpek, K., et al. (1999). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 47(12), 5070-5076.

- Hecht, S. S. (2000). Are isothiocyanates potential anti-cancer drugs?. ACS Symposium Series, 753, 2-12.

-

ResearchGate. (2017). (PDF) Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana OPEN. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-isothiocyanatophenyl ether (C14H8N2OS2). Retrieved from [Link]

- Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates.

- United States Patent Office. (1967). Process for converting primary amines to isothiocyanates. U.S.

- Janczewski, Ł., et al. (2018).

- Lee, J., & Lee, S. (2023).

- Lee, J., & Lee, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates.

- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 7067-7075.

-

ResearchGate. (2019). (PDF) A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Retrieved from [Link]

- Orsi, G., et al. (2020).

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

- Kumar, A., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of the Indian Chemical Society, 100(12), 101234.

Sources

- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 16. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Chemical Nature of 4-Isothiocyanatophenyl Ether

An In-Depth Technical Guide to the Stability and Storage of 4-Isothiocyanatophenyl Ether

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of stability and storage for 4-Isothiocyanatophenyl ether (CAS 10396-05-1). Adherence to these guidelines is essential for ensuring the compound's integrity, leading to reproducible experimental results and reliable outcomes in drug discovery and development pipelines.

4-Isothiocyanatophenyl ether, also known as 1-isothiocyanato-4-(4-isothiocyanatophenoxy)benzene, is a bifunctional molecule featuring two reactive isothiocyanate (-N=C=S) groups linked by a stable diphenyl ether core.[1][2] The isothiocyanate moiety is a highly valuable functional group in bioconjugation chemistry, renowned for its ability to form stable thiourea linkages with primary amines, such as those found on proteins and antibodies. This reactivity, however, also renders the molecule susceptible to degradation, particularly by nucleophiles. Understanding the principles governing its stability is paramount for its effective use.

The diphenyl ether linkage provides a rigid, aromatic scaffold, but the true determinants of the compound's stability are the two isothiocyanate groups. The central carbon atom of the isothiocyanate is highly electrophilic and is the primary site of reactivity and potential degradation.

Table 1: Physicochemical Properties of 4-Isothiocyanatophenyl Ether

| Property | Value | Source(s) |

| CAS Number | 10396-05-1 | [1][] |

| Molecular Formula | C₁₄H₈N₂OS₂ | [1][2][] |

| Molecular Weight | 284.36 g/mol | [] |

| Appearance | Solid (form may vary) | [4] |

| Melting Point | 66-68°C | [] |

| Boiling Point | 441°C at 760 mmHg | [] |

| Density | 1.21 g/cm³ | [] |

Core Principles of Stability and Degradation

The stability of 4-Isothiocyanatophenyl ether is fundamentally dictated by the reactivity of the isothiocyanate functional group. The primary degradation pathway of concern is hydrolysis, which is catalyzed by the presence of moisture. Other significant risks include reactions with nucleophilic solvents or buffer components and potential sensitivity to light and air.[4]

The Primary Degradation Pathway: Hydrolysis

The isothiocyanate group is susceptible to nucleophilic attack by water. This reaction proceeds through an unstable thiocarbamic acid intermediate, which then decomposes to yield the corresponding primary amine and carbonyl sulfide. For 4-Isothiocyanatophenyl ether, this results in the loss of one or both of its reactive sites, rendering it ineffective for conjugation.

While specific degradation kinetics for this compound are not widely published, studies on other isothiocyanates, such as sulforaphene, confirm their instability in aqueous solutions and rapid conversion to degradation products.[5][6] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.

Caption: Primary degradation pathway of an isothiocyanate group via hydrolysis.

Reactivity with Other Nucleophiles

Beyond water, other nucleophiles can readily react with and consume the isothiocyanate group. This is a critical consideration in experimental design, particularly in the selection of solvents and buffer systems.

-

Alcohols & Thiols: Solvents like methanol or ethanol can react to form thiocarbamates. Thiol-containing reagents (e.g., dithiothreitol, DTT) are highly reactive nucleophiles and will rapidly consume the isothiocyanate.[7]

-

Amines: Buffers containing primary or secondary amines (e.g., Tris, glycine) are incompatible as they will compete with the intended target for conjugation, leading to reagent depletion and complex side-product formation.

Recommended Storage and Handling Protocols

To preserve the integrity and reactivity of 4-Isothiocyanatophenyl ether, strict adherence to appropriate storage and handling protocols is mandatory. These recommendations are synthesized from standard safety data sheets and best practices for handling reactive chemical reagents.[4]

Long-Term and Short-Term Storage

The primary objective of storage is to protect the compound from moisture, heat, and light.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferred. | Reduces the rate of potential degradation reactions. | [4] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. Some isothiocyanates are air sensitive. | [4] |

| Container | Keep in a tightly sealed, opaque container. | Prevents ingress of moisture and protects from light-induced degradation. | [4] |

| Location | Store in a dry, well-ventilated place away from heat sources and incompatible materials. | Ensures safety and prevents accidental reactions. |

Handling Procedures for Experimental Use

Proper handling is crucial from the moment the container is opened.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

-

Solvent Selection: Use only anhydrous, amine-free solvents (e.g., DMF, DMSO, acetonitrile) for preparing stock solutions.

-

Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot into single-use vials, purge with inert gas, and store at -20°C or below. Limit freeze-thaw cycles.

Quality Control and Stability Assessment

Regularly assessing the purity of 4-Isothiocyanatophenyl ether is a self-validating mechanism that ensures experimental reliability. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: HPLC-Based Stability Study

This protocol outlines a workflow to determine the stability of the compound under specific laboratory conditions (e.g., in a particular buffer or solvent).

Caption: Workflow for a time-course stability study using HPLC.

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve 4-Isothiocyanatophenyl ether in anhydrous DMSO to a concentration of 10 mg/mL. This is your master stock.

-

Preparation of Test Solution: Dilute the master stock into the solvent or buffer system you wish to test (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the test solution onto the HPLC system.

-

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 280 nm).

-

Flow Rate: 1.0 mL/min.

-

-

-

Incubation: Store the remaining test solution under the desired experimental conditions (e.g., room temperature on the benchtop).

-

Subsequent Timepoints: Inject identical volumes of the test solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Analysis:

-

For each chromatogram, identify the peak corresponding to the intact 4-Isothiocyanatophenyl ether.

-

Record the peak area at each time point.

-

Calculate the percentage of remaining compound at each time point relative to T=0.

-

Monitor for the appearance of new peaks, which indicate degradation products.

-

This self-validating protocol provides empirical data on the compound's stability in your specific experimental context, allowing you to define a reliable window for its use.

Conclusion

4-Isothiocyanatophenyl ether is a potent bioconjugation reagent whose utility is directly linked to its chemical integrity. Its stability is primarily challenged by its susceptibility to hydrolysis and reaction with other nucleophiles. By implementing rigorous storage protocols—namely, protection from moisture, heat, and light—and by employing careful handling techniques with appropriate anhydrous, amine-free solvents, researchers can significantly mitigate degradation. Furthermore, routine quality control and tailored stability studies provide an essential layer of validation, ensuring that the reactivity and purity of this critical reagent are maintained for successful and reproducible scientific outcomes.

References

-

4-isothiocyanatophenyl ether (C14H8N2OS2) - PubChemLite . (n.d.). PubChemLite. Retrieved January 9, 2024, from [Link]

-

Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process | Request PDF . (2013). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process - PubMed . (2013). PubMed. Retrieved January 9, 2024, from [Link]

-

Thiols And Thioethers - Master Organic Chemistry . (2015). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 4-isothiocyanatophenyl ether (C14H8N2OS2) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 4-Isothiocyanatophenyl Ether: A Technical Guide

This guide provides a detailed technical overview of the spectroscopic properties of 4-isothiocyanatophenyl ether, also known as 4-phenoxyphenyl isothiocyanate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the characterization of this compound.

Introduction

4-Isothiocyanatophenyl ether (4-phenoxyphenyl isothiocyanate) is an aromatic isothiocyanate featuring a phenyl ether moiety. The isothiocyanate group (-N=C=S) is a highly reactive functional group, making this compound a valuable building block in organic synthesis, particularly for the preparation of thioureas, carbamates, and other sulfur and nitrogen-containing heterocycles. These derivatives are of significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of 4-isothiocyanatophenyl ether in any research and development endeavor.

The structural formula of 4-isothiocyanatophenyl ether is presented below:

Figure 1: Chemical Structure of 4-Isothiocyanatophenyl Ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-isothiocyanatophenyl ether, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-isothiocyanatophenyl ether is characterized by signals in the aromatic region, corresponding to the nine protons on the two phenyl rings. The exact chemical shifts can be influenced by the solvent used for analysis.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.30 | Multiplet | 2H | Protons ortho to the ether linkage on the unsubstituted ring |

| ~ 7.20 - 7.10 | Multiplet | 3H | Protons meta and para to the ether linkage on the unsubstituted ring |

| ~ 7.10 - 7.00 | Multiplet | 4H | Protons on the isothiocyanate-substituted ring |

Interpretation:

The protons on the two aromatic rings will exhibit complex splitting patterns due to spin-spin coupling. The protons on the unsubstituted phenyl ring are expected to appear as a set of multiplets. The protons on the phenyl ring bearing the isothiocyanate group will also show multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the NCS group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for 4-isothiocyanatophenyl ether will show distinct signals for each of the 13 carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~ 158 - 155 | C-O (ether linkage) |

| ~ 155 - 152 | C-O (ether linkage) |

| ~ 135 - 130 | C-NCS |

| ~ 130 - 120 | Aromatic CH |

| ~ 120 - 115 | Aromatic CH |

| ~ 135 (variable) | N=C =S |

Interpretation:

The carbon atom of the isothiocyanate group (-N=C =S) typically appears around 135 ppm, though this can vary. The carbons directly attached to the oxygen of the ether linkage will be downfield due to the deshielding effect of the oxygen atom. The remaining aromatic carbons will appear in the typical range of 115-130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 4-isothiocyanatophenyl ether is dominated by a very strong and characteristic absorption band for the isothiocyanate group.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2200 - 2000 | Strong, Sharp | Asymmetric stretch of -N=C=S |

| ~ 1600 | Medium | Aromatic C=C stretching |

| ~ 1240 | Strong | Asymmetric C-O-C stretching of the ether |

| ~ 1040 | Medium | Symmetric C-O-C stretching of the ether |

Interpretation:

The most diagnostic peak in the IR spectrum is the intense, sharp band between 2200 and 2000 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate functional group[1]. The presence of aromatic rings is confirmed by the C=C stretching vibrations around 1600 cm⁻¹. The strong C-O-C stretching bands confirm the presence of the diaryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 227 | Molecular ion [M]⁺ |

| 169 | [M - NCS]⁺ |

| 141 | [M - C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 227, corresponding to the molecular weight of 4-isothiocyanatophenyl ether (C₁₃H₉NOS)[2][3]. Common fragmentation pathways would include the loss of the isothiocyanate group (NCS) and cleavage of the ether bond.

Experimental Protocols

General NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-isothiocyanatophenyl ether in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General FT-IR Spectroscopy Protocol:

-

Sample Preparation: For a solid sample, a KBr pellet or a thin film from a solution can be prepared. For a liquid, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the salt plates/KBr pellet.

-

Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

General Mass Spectrometry (EI-MS) Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.